N-(ピリジン-2-イルメチル)アニリン

概要

説明

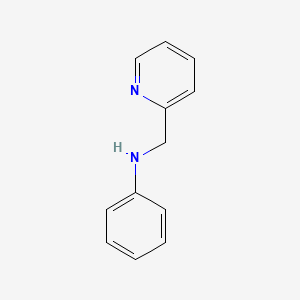

Benzyl(2-pyridyl)amine is an organic compound that features a benzyl group attached to a 2-pyridylamine moiety

科学的研究の応用

Benzyl(2-pyridyl)amine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

作用機序

ベンジル(2-ピリジル)アミンがその効果を発揮するメカニズムは、その特定の用途によって異なります。配位化学では、リガンドとして作用し、窒素原子を介して金属イオンと錯体を形成します。 生物系では、酵素や受容体と相互作用し、結合相互作用を介してそれらの活性を影響を与える可能性があります .

類似化合物:

2,2'-ジピリジルアミン: 構造は似ていますが、ピリジル基が2つあります。

ベンジルアミン: ピリジル基がなく、配位化学では汎用性が低くなります。

ピリジルメチルアミン: ピリジル基とメチル基の位置が異なりますが、似ています.

独自性: ベンジル(2-ピリジル)アミンは、ベンジル基と2-ピリジルアミン部分の組み合わせによりユニークです。これにより、独自の反応性と結合特性が得られます。 これは、金属イオンまたは生物学的標的との特定の相互作用を必要とするアプリケーションにおいて特に価値があります .

生化学分析

Biochemical Properties

N-(pyridin-2-ylmethyl)aniline plays a significant role in biochemical reactions, particularly in the detection of metal ions. It has been shown to act as an effective fluorescent probe for copper ions (Cu²⁺) in aqueous solutions . The compound exhibits high sensitivity and selectivity for copper ions over other metal ions, making it a valuable tool for studying copper-related biochemical processes. N-(pyridin-2-ylmethyl)aniline interacts with copper ions through coordination bonds, forming a stable complex that results in a measurable fluorescent signal. This interaction is crucial for detecting and quantifying copper ions in biological and environmental samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(pyridin-2-ylmethyl)aniline can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. N-(pyridin-2-ylmethyl)aniline has been shown to be stable under near-neutral pH conditions, which is advantageous for its use in biological samples . Its long-term effects on cellular function and potential degradation products need to be thoroughly investigated to ensure accurate and reliable results.

準備方法

合成経路および反応条件: ベンジル(2-ピリジル)アミンは、いくつかの方法で合成できます。一般的な方法の1つは、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、ベンジルクロリドを2-アミノピリジンと反応させる方法です。 反応は通常、エタノールまたはアセトニトリルなどの適切な溶媒中で還流条件下で行われます .

工業生産方法: 工業的な設定では、ベンジル(2-ピリジル)アミンの合成には、連続フロー反応や、収率と効率を高めるための触媒系の使用など、よりスケーラブルなプロセスが含まれる場合があります。 方法の選択は、コスト、出発物質の入手可能性、最終生成物の所望の純度などの要因によって異なります .

化学反応の分析

反応の種類: ベンジル(2-ピリジル)アミンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するN-酸化物または他の酸化誘導体に変換することができます。

還元: 還元反応は、それを異なるアミン誘導体に変換することができます。

一般的な試薬および条件:

酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬が一般的に使用されます。

還元: 触媒的水素化または水素化リチウムアルミニウムなどの還元剤の使用。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はN-酸化物を生成し、置換反応はさまざまなアルキル基またはアリール基を導入することができます .

4. 科学研究への応用

ベンジル(2-ピリジル)アミンは、科学研究でいくつかの用途があります。

化学: 配位化学におけるリガンドとして、および有機合成における構成要素として使用されます。

医学: 特に生物学的標的に相互作用する能力のために、創薬における潜在的な用途について研究が進められています。

類似化合物との比較

2,2’-Dipyridylamine: Similar in structure but with two pyridyl groups.

Benzylamine: Lacks the pyridyl group, making it less versatile in coordination chemistry.

Pyridylmethylamine: Similar but with different positioning of the pyridyl and methyl groups.

Uniqueness: Benzyl(2-pyridyl)amine is unique due to its combination of a benzyl group and a 2-pyridylamine moiety, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .

生物活性

N-(pyridin-2-ylmethyl)aniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(pyridin-2-ylmethyl)aniline has the molecular formula CHN. It consists of an aniline moiety attached to a pyridin-2-ylmethyl group. This structural arrangement enhances its interaction with various biological targets, including enzymes and receptors.

Biological Activity

- Antimicrobial Properties : Research indicates that N-(pyridin-2-ylmethyl)aniline exhibits antimicrobial activity. Its derivatives have been studied for their effectiveness against various bacterial strains, potentially serving as a basis for new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting metal-Aβ species involved in Alzheimer's disease. Studies show that it can modulate Aβ aggregation and reduce neurotoxicity associated with metal ions .

- Inhibition of Mycobacterial Growth : N-(pyridin-2-ylmethyl)aniline derivatives have shown promise as inhibitors of Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies reveal that certain modifications can enhance their efficacy against this pathogen .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of N-(pyridin-2-ylmethyl)aniline against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that N-(pyridin-2-ylmethyl)aniline could disrupt Aβ aggregation pathways in neuronal cells. This disruption was linked to a reduction in reactive oxygen species (ROS) production, highlighting its potential as a neuroprotective agent.

Case Study 3: Mycobacterial Inhibition

A series of N-(pyridin-2-ylmethyl)aniline derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating strong antimycobacterial activity .

The biological activity of N-(pyridin-2-ylmethyl)aniline is largely attributed to its ability to interact with specific biological targets:

- Metal Ion Chelation : The pyridine ring facilitates metal ion binding, which is crucial for modulating Aβ aggregation.

- Receptor Binding : The aniline moiety enhances binding to various receptors, potentially influencing cell signaling pathways.

特性

IUPAC Name |

N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCFXBBBKDOQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195810 | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4329-81-1 | |

| Record name | N-Phenyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4329-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。